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Introduction
The isolation of high-quality, high-molecular-weight genomic DNA is a foundational requirement

for a vast array of molecular biology applications, including whole-genome sequencing, PCR-

based genotyping, and the construction of genomic libraries.[1][2] Fungi, however, present a

distinct challenge due to their robust cell walls, composed largely of chitin and other

polysaccharides.[3] These polysaccharides can co-precipitate with nucleic acids, inhibiting

downstream enzymatic reactions and compromising data quality.

The Cetyltrimethylammonium Bromide (CTAB) method is a powerful and cost-effective

technique that consistently overcomes these challenges.[1][4] This protocol utilizes the cationic

detergent CTAB, which effectively lyses cells, denatures proteins, and crucially, separates DNA

from inhibitory polysaccharides based on their differential solubility in varying salt

concentrations.[1][5] This application note provides a detailed, field-proven protocol for the

efficient extraction of pure, high-molecular-weight genomic DNA from filamentous fungal

mycelium, complete with scientific rationales, quantitative benchmarks, and a comprehensive

troubleshooting guide.
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The efficacy of the CTAB method hinges on the chemical properties of the cationic detergent

itself.[1] In a high-salt buffer, CTAB forms soluble complexes with nucleic acids. Under these

same conditions, most polysaccharides and other contaminants become insoluble and can be

easily removed by centrifugation.[1] Proteins and other cellular debris are subsequently

removed through an organic extraction with a chloroform:isoamyl alcohol mixture.[1] Finally, the

high-molecular-weight DNA is precipitated from the purified aqueous phase using isopropanol,

in which DNA is insoluble.[1][6] The resulting DNA pellet is washed with ethanol to remove

residual salts and CTAB before resuspension.[1][4]

Materials and Reagents
Reagent Preparation
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Reagent
Stock Concentrations &
Preparation for 500 mL

Rationale

2X CTAB Extraction Buffer

• 10 g CTAB

(Cetyltrimethylammonium

Bromide)• 50 mL 1M Tris-HCl,

pH 8.0• 140 mL 5M NaCl• 20

mL 0.5M EDTA, pH 8.0• Bring

volume to 500 mL with

deionized water. Autoclave to

sterilize.[4]

CTAB: Lyses cell membranes

and separates

polysaccharides.[7] Tris-HCl:

Maintains a stable pH to

prevent DNA degradation.

NaCl: High salt concentration

is critical for keeping the DNA-

CTAB complex soluble while

polysaccharides precipitate.

EDTA: Chelates divalent

cations (e.g., Mg²⁺) that are

cofactors for DNases, thus

protecting the DNA from

degradation.

β-mercaptoethanol (BME)
Use neat. Add to CTAB buffer

just before use.

A strong reducing agent that

helps denature proteins by

breaking disulfide bonds and

inhibits the oxidation of

polyphenols that can bind to

and contaminate DNA.[8][9]

Polyvinylpyrrolidone (PVP)
1% (w/v) solution or added

directly to buffer.

Binds to and removes

polyphenolic compounds by

forming hydrogen bonds,

preventing them from oxidizing

and damaging the DNA.[6][9]

Proteinase K
20 mg/mL stock solution in

sterile water. Store at -20°C.

A broad-spectrum serine

protease that effectively

digests and removes

contaminating proteins,

including nucleases.[10]

RNase A 10 mg/mL stock solution in

sterile water. Store at -20°C.

Degrades RNA, which can co-

precipitate with DNA, leading

to inaccurate quantification
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and interference in some

downstream applications.

Chloroform:Isoamyl Alcohol 24:1 (v/v) mixture.

Chloroform denatures proteins

and lipids, while isoamyl

alcohol acts as an anti-foaming

agent and aids in the

separation of the organic and

aqueous phases.

Isopropanol (100%) Store at -20°C.

Used to precipitate the

genomic DNA from the

aqueous solution.[4]

Ethanol (70%)
Prepare with nuclease-free

water. Store at -20°C.

Washes the DNA pellet to

remove residual salts and

other impurities that may have

co-precipitated.[4]

TE Buffer
10 mM Tris-HCl, pH 8.0; 1 mM

EDTA, pH 8.0. Autoclave.

Provides a stable, slightly

alkaline environment for long-

term DNA storage, with EDTA

to inhibit DNases.[4]

Equipment
Sterile mortar and pestle

Liquid nitrogen in a dewar

Microcentrifuge

Water bath or heating block (set to 65°C)

2.0 mL and 1.5 mL microcentrifuge tubes

Pipettes and sterile filter tips

Vortexer
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Experimental Workflow Diagram
The following diagram outlines the complete workflow for the CTAB DNA isolation protocol.

Harvest Fungal Mycelium

Mechanical Disruption
(Liquid Nitrogen Grinding)

Cell Lysis
(65°C Incubation with CTAB Buffer,

Proteinase K)

Organic Purification
(Chloroform:Isoamyl Alcohol Extraction)

Centrifugation
(Separate Aqueous/Organic Phases)

DNA Precipitation
(Ice-Cold Isopropanol)

Transfer Aqueous Phase

Centrifugation
(Pellet DNA)

Wash 1
(70% Ethanol)

Wash 2
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Air-Dry Pellet

Resuspend DNA
(TE Buffer or Water + RNase A)
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Click to download full resolution via product page

Caption: Workflow of CTAB DNA extraction from fungal mycelium.

Detailed Step-by-Step Protocol
This protocol is optimized for approximately 100 mg of fresh or frozen fungal mycelium.[1]

Part I: Cell Lysis and Purification
Sample Preparation:

Pre-chill a sterile mortar and pestle by pouring liquid nitrogen into it and allowing it to

evaporate.

Weigh approximately 100 mg of fungal mycelium and place it into the chilled mortar.[1][11]

Add more liquid nitrogen and immediately begin grinding the tissue with the pestle until a

very fine, homogenous powder is obtained.[1][11] This step is critical for breaking the

tough fungal cell walls.

Rationale: Cryogenic grinding prevents DNA degradation by endogenous nucleases and

ensures efficient cell wall disruption, maximizing the surface area for the lysis buffer to act

upon.

Lysis:

Using a pre-chilled spatula, transfer the frozen powder to a 2.0 mL microcentrifuge tube.

Add 800 µL of 2X CTAB Extraction Buffer (pre-warmed to 65°C) containing 1-2% β-

mercaptoethanol and 10 µL of Proteinase K (20 mg/mL).[1]

Vortex vigorously for 15-20 seconds to ensure the powder is fully suspended.

Incubate the tube in a water bath at 65°C for 30-60 minutes.[1] Invert the tube every 10-15

minutes to facilitate lysis.[1]
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Rationale: The combination of heat and the detergent CTAB disrupts cell membranes.

Proteinase K digests cellular proteins, including DNA-binding proteins and nucleases,

which helps to release the DNA into the solution.[10]

Organic Extraction:

Cool the tube to room temperature.

Add an equal volume (~800 µL) of Chloroform:Isoamyl Alcohol (24:1).[1]

Mix by inverting the tube gently for 5-10 minutes until a milky emulsion is formed.[1] Avoid

vigorous vortexing, which can shear the high-molecular-weight DNA.

Centrifuge at >13,000 rpm (~16,000 x g) for 15 minutes at 4°C.[1][4]

Rationale: The chloroform denatures proteins and causes them to precipitate at the

interface between the aqueous and organic layers. Lipids dissolve into the organic phase.

Aqueous Phase Recovery:

After centrifugation, three distinct layers will be visible: a top aqueous phase (containing

DNA), a middle interface (with precipitated proteins), and a bottom organic phase.

Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. It

is critical to avoid transferring any of the white interfacial material, as this contains protein

contaminants.[4]

Rationale: This step isolates the DNA-containing solution from the bulk of the protein and

lipid contaminants. Repeating the organic extraction can improve purity if the interface is

large.

Part II: DNA Precipitation and Resuspension
DNA Precipitation:

Add 0.6-0.7 volumes (~400 µL) of ice-cold 100% isopropanol to the recovered aqueous

phase.[4]
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Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA

becomes visible.

Incubate at -20°C for at least 1 hour to maximize DNA precipitation.[4] For higher yields,

an overnight incubation is effective.[4]

Rationale: DNA is not soluble in isopropanol. The alcohol displaces the hydration shell

around the DNA molecules, allowing them to aggregate and precipitate out of solution in

the presence of cations (from the NaCl in the buffer).

Pelleting and Washing:

Centrifuge at maximum speed for 15 minutes at 4°C to pellet the DNA.[4] A small white

pellet should be visible.

Carefully pour off the supernatant, being careful not to disturb the pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1] This removes residual salts and

CTAB.

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]

Discard the ethanol supernatant and repeat the wash step once more.

Rationale: The ethanol wash is crucial for removing salts and residual detergents that can

inhibit downstream enzymatic reactions. Two washes are recommended for high purity.

Drying and Resuspension:

After the final wash, remove as much ethanol as possible with a pipette.

Air-dry the pellet at room temperature for 10-20 minutes, or until it becomes translucent.[1]

Do not over-dry the pellet, as this will make it very difficult to dissolve.[1]

Resuspend the DNA pellet in 50-100 µL of sterile TE buffer or nuclease-free water.[4]

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60

minutes to remove contaminating RNA.[12]
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Rationale: Resuspension in TE buffer protects the DNA for long-term storage. The RNase

A treatment ensures that spectrophotometric quantification reflects only the DNA

concentration.

DNA Quality Control
To ensure the protocol was successful, the yield, purity, and integrity of the extracted DNA must

be validated.
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Parameter Method Expected Result Interpretation

Purity

UV-Vis

Spectrophotometry

(e.g., NanoDrop)

A260/A280 Ratio:

~1.8 - 2.0

A ratio of ~1.8

indicates pure DNA.

[12] Lower ratios

suggest protein

contamination, while

higher ratios may

indicate RNA

contamination.

A260/A230 Ratio:

>2.0

A ratio between 2.0

and 2.2 suggests

minimal contamination

from polysaccharides,

salts, or residual

phenol.[12][13] Lower

ratios indicate

significant

contamination.

Integrity
1% Agarose Gel

Electrophoresis

A single, sharp, high-

molecular-weight

band with minimal

smearing.[12]

A tight band near the

top of the gel indicates

intact, high-molecular-

weight genomic DNA.

Smearing below the

main band signifies

DNA degradation.

Yield

Spectrophotometry or

Fluorometry (e.g.,

Qubit)

Highly variable (µg/g

of tissue) depending

on species and growth

conditions.

Fluorometry provides

a more accurate

concentration

measurement as it is

specific to dsDNA,

unlike

spectrophotometry

which measures all

nucleic acids.
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Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)

Low DNA Yield

• Insufficient mycelium

grinding.• Incomplete cell

lysis.• Loss of pellet during

washing.

• Ensure the tissue is ground

to a very fine powder in liquid

nitrogen.[11]• Increase the

incubation time at 65°C to 90

minutes.• Be extremely careful

when decanting supernatants

after centrifugation.

Low Purity (A260/280 < 1.7) • Protein contamination.

• Repeat the

chloroform:isoamyl alcohol

extraction step.[12]• Be more

careful to avoid the white

interface when transferring the

aqueous phase.

Low Purity (A260/230 < 1.8)
• Polysaccharide or salt

contamination.

• Ensure the DNA pellet is

washed twice with ice-cold

70% ethanol.[12]• If the fungus

is known to be rich in

polysaccharides, ensure PVP

is included in the extraction

buffer.[12]

DNA is Difficult to Resuspend
• The DNA pellet was over-

dried.

• Incubate the tube at 55-60°C

for 10-20 minutes to aid

dissolution.[12]• Leave the

sample at 4°C overnight with

gentle agitation.

Gel Electrophoresis Shows

Smearing

• DNA degradation by

nucleases.

• Work quickly and keep

samples on ice when not in

heating steps.• Ensure EDTA is

present in all buffers to chelate

Mg²⁺ and inactivate DNases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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